![molecular formula C38H32N2 B3029340 BCzVB CAS No. 62608-15-5](/img/structure/B3029340.png)
BCzVB
Overview
Description
BCzVB, or 1,4-Bis[2-(3-N-ethylcarbazoryl)-vinyl]benzene, is a blue-emitting material used for full-color displays . It can be used as a blue emitter for a double emitting layer in white organic light-emitting diodes (WOLEDs) .
Physical And Chemical Properties Analysis
BCzVB is a white crystal powder with a molecular weight of 516.67 . It has a density of 1.11 g/cm3 . The UV absorption peaks are at 372 and 388 nm, and the photoluminescence (PL) peaks are at 441 and 462 nm .Scientific Research Applications
Organic Light-Emitting Diodes (OLEDs)
These applications highlight BCzVB’s versatility and potential impact across various scientific and technological domains. Researchers continue to explore its properties and optimize its performance for practical use in cutting-edge devices and systems . If you need further details or have additional questions, feel free to ask! 😊
Mechanism of Action
Target of Action
BCzVB is primarily used in the field of Organic Light-Emitting Diodes (OLEDs) . Its primary targets are the electron and hole transport layers within the OLED structure .
Mode of Action
BCzVB, as a blue dopant , interacts with its targets by injecting electrons and holes into the emissive layer of the OLED . This interaction leads to the formation of excitons , which are responsible for light emission when they decay .
Biochemical Pathways
In the context of OLEDs, the term “biochemical pathways” is replaced by electronic processes . The injected electrons and holes recombine in the emissive layer to form excitons . The decay of these excitons results in the emission of light, which is the fundamental process in OLED operation .
Pharmacokinetics
In the OLED context, the term “pharmacokinetics” refers to the transport and distribution of charges within the device. BCzVB exhibits excellent charge transport properties, which contribute to its high performance as a blue dopant .
Result of Action
The primary result of BCzVB’s action is the emission of blue light . This makes it an essential component in full-color displays and white OLEDs .
Action Environment
The performance of BCzVB can be influenced by various environmental factors. For instance, the storage temperature can affect the stability of the compound . Moreover, the operating conditions of the OLED, such as the applied voltage and the device temperature, can also impact the efficiency and lifespan of the device .
properties
IUPAC Name |
9-ethyl-3-[(E)-2-[4-[(E)-2-(9-ethylcarbazol-3-yl)ethenyl]phenyl]ethenyl]carbazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H32N2/c1-3-39-35-11-7-5-9-31(35)33-25-29(21-23-37(33)39)19-17-27-13-15-28(16-14-27)18-20-30-22-24-38-34(26-30)32-10-6-8-12-36(32)40(38)4-2/h5-26H,3-4H2,1-2H3/b19-17+,20-18+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQXNAJZMEBHUMC-XPWSMXQVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C=CC3=CC=C(C=C3)C=CC4=CC5=C(C=C4)N(C6=CC=CC=C65)CC)C7=CC=CC=C71 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C2=CC=CC=C2C3=C1C=CC(=C3)/C=C/C4=CC=C(C=C4)/C=C/C5=CC6=C(N(C7=CC=CC=C67)CC)C=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H32N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Bis[2-(9-ethylcarbazol-3-yl)vinyl]benzene | |
CAS RN |
62608-15-5 | |
Record name | 1,4-Bis[2-(9-ethylcarbazol-3-yl)vinyl]benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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